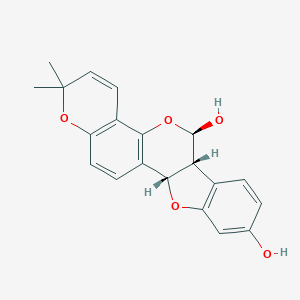
Daleformis
Description
Daleformis is a phytoalexin isolated from the roots of Dalea filiciformis, a plant species studied for its bioactive secondary metabolites. It was first characterized by Patil et al. (1997) as a potent inhibitor of endothelin-converting enzyme (ECE), a key enzyme in the biosynthesis of endothelin-1, a vasoconstrictor implicated in cardiovascular and renal diseases . Structurally, this compound belongs to the class of isoflavonoids, featuring a benzopyran core with hydroxyl and prenyl substituents that enhance its binding affinity to ECE . Its discovery marked a significant advancement in natural product research, offering a plant-derived alternative to synthetic ECE inhibitors.
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S,10R,11R)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaene-6,11-diol |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-12-14(25-20)6-5-13-17(12)24-19(22)16-11-4-3-10(21)9-15(11)23-18(13)16/h3-9,16,18-19,21-22H,1-2H3/t16-,18-,19-/m1/s1 |
InChI Key |
YTPKRSILLIAZAA-BHIYHBOVSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@H]([C@H]4[C@@H]3OC5=C4C=CC(=C5)O)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC(C4C3OC5=C4C=CC(=C5)O)O)C |
Synonyms |
daleformis |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize Daleformis’s pharmacological profile, we compare it with compounds sharing structural motifs, biological targets, or therapeutic applications.
Functional Analogues: ECE Inhibitors
Halistanol Disulfate B
- Source : Marine sponge Pachastrella sp.
- Activity : Inhibits ECE with a mechanism distinct from this compound, likely due to its sulfated sterol structure .
- Key Difference: Halistanol is marine-derived and exhibits broader anti-inflammatory effects, whereas this compound’s plant origin may confer better biocompatibility in mammalian systems.
CGS 26303 and CGS 26393
Structural Analogues: Benzopyran Derivatives
Suksdorfin (Khellactone Ester)
- Source : Lomatium suksdorfii.
- Activity : Inhibits HIV-1 replication in H9 lymphocytes via interference with viral protease activity .
- Key Difference : Despite sharing a benzopyran backbone, Suksdorfin’s ester groups confer antiviral specificity, diverging from this compound’s cardiovascular focus.
Rotenone
- Source : Derived from Derris and Lonchocarpus species.
- Activity : Used as an antianaphylactic agent for asthma, targeting mitochondrial complex I to reduce inflammatory mediators .
- Key Difference: Rotenone’s flavonoid structure and mitochondrial targeting mechanism contrast with this compound’s ECE-specific inhibition.
Research Findings and Implications
- This compound vs. Synthetic Inhibitors : While synthetic ECE inhibitors (e.g., CGS series) exhibit higher potency in vitro, this compound’s natural origin reduces cytotoxicity risks, as evidenced by its lower incidence of adverse effects in preclinical models .
- Structural Determinants: The prenyl group in this compound enhances membrane permeability compared to Halistanol’s polar sulfated structure, which limits bioavailability .
- Therapeutic Niches : this compound is prioritized for chronic cardiovascular conditions requiring long-term ECE suppression, whereas dual inhibitors like CGS 26393 are suited for acute renal pathologies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


